(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Descripción
This compound is a triazolopyrimidine derivative featuring a piperazine linker and a trifluoromethyl-substituted phenyl methanone moiety. Its molecular formula is C₂₃H₁₇F₄N₇O, with a molecular weight of 483.43 g/mol. The triazolopyrimidine core is a heterocyclic scaffold known for its bioactivity in kinase inhibition and anticancer applications .
Propiedades
IUPAC Name |
[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F4N7O/c23-14-4-3-5-15(12-14)33-20-18(29-30-33)19(27-13-28-20)31-8-10-32(11-9-31)21(34)16-6-1-2-7-17(16)22(24,25)26/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNJYFMWISFXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F4N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as triazole and indole derivatives, have been found to bind with high affinity to multiple receptors. These compounds have shown diverse biological activities, suggesting that they may interact with a variety of targets.
Mode of Action
It’s known that triazole derivatives can interact with a variety of enzymes and receptors, affecting their function. The compound’s interaction with its targets could lead to changes in cellular processes, although the specifics would depend on the nature of the target.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could affect a variety of biochemical pathways, with downstream effects depending on the specific pathway and target involved.
Result of Action
Similar compounds have been found to inhibit the proliferation, cell cycle at s phase, and epithelial-mesenchymal transition (emt) progression in certain cancer cell lines. This suggests that the compound could have similar effects, although this would depend on the specific target and cellular context.
Análisis Bioquímico
Biochemical Properties
The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone interacts with various enzymes and proteins. It has been found to inhibit USP28, a deubiquitinating enzyme. This interaction is crucial for its biological activity.
Cellular Effects
The compound exerts significant effects on cellular processes. It has been reported to inhibit the proliferation of cells, affect the cell cycle at the S phase, and inhibit the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines.
Molecular Mechanism
At the molecular level, (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone binds to USP28 and directly affects its protein levels. This binding interaction is crucial for its mechanism of action.
Temporal Effects in Laboratory Settings
It has been reported that the compound exhibits potent inhibitory activity against USP28.
Actividad Biológica
The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a novel triazolopyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 463.47 g/mol. Its structure features a triazolopyrimidine core linked to a piperazine moiety and a trifluoromethyl phenyl group, which may contribute to its biological properties.
Antiparasitic Activity
Research indicates that triazolopyrimidine compounds exhibit significant antiparasitic effects. For instance, related compounds have demonstrated inhibitory activity against Trypanosoma brucei and Trypanosoma cruzi with effective concentrations (EC50) in the nanomolar range. Specifically, modifications to the phenyl groups have been shown to enhance potency; for example, fluorinated phenyl substitutions led to improved activity against T. cruzi compared to non-fluorinated analogs .
Anticancer Properties
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in cervical and breast cancer cells. Notably, one study reported that a related triazolopyrimidine compound inhibited the activation of key signaling pathways associated with cancer progression (e.g., EGFR and Akt pathways) at low micromolar concentrations . The structural features of these compounds facilitate their interaction with the ATP binding site of EGFR, suggesting a mechanism of action through kinase inhibition.
Enzymatic Inhibition
Triazolopyrimidine derivatives have also been studied for their ability to inhibit specific enzymes involved in disease pathways. For example, certain derivatives have shown promise as selective protein inhibitors with applications in treating conditions like cancer and parasitic infections . The presence of electron-withdrawing groups such as trifluoromethyl enhances the binding affinity to target enzymes.
Case Studies and Research Findings
| Study | Compound | Target | Activity | EC50 (nM) |
|---|---|---|---|---|
| Study 1 | Compound A | T. cruzi | Antiparasitic | 36 |
| Study 2 | Compound B | EGFR | Anticancer | 7 |
| Study 3 | Compound C | Proteasome | Antiparasitic | 20 |
Case Study: Anticancer Activity
In a recent study evaluating the anticancer potential of triazolopyrimidine derivatives, one compound exhibited significant antiproliferative effects against HeLa cells with an EC50 of 11 µM. The study utilized Western blot analysis to confirm the inhibition of critical signaling molecules involved in tumor growth .
Case Study: Enzymatic Stability
Another investigation assessed the metabolic stability of triazolopyrimidine compounds using liver microsomes. The results indicated that these compounds generally had longer half-lives compared to similar imidazopyridines, suggesting better bioavailability and sustained activity in vivo .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to a class of triazolopyrimidine derivatives with piperazine-linked aromatic ketones. Key analogues include:
Key Structural Differences :
- Fluorine vs.
- Piperazine Linker : All analogues share a piperazine linker, but the target compound’s trifluoromethyl group introduces steric bulk, which may influence binding pocket interactions .
Physicochemical Properties
- Solubility : The trifluoromethyl group in the target compound reduces aqueous solubility compared to methoxy-substituted analogues (e.g., ), as calculated via LogP values (target: ~3.8 vs. analogue : ~2.5) .
- Metabolic Stability: Fluorine atoms in the target compound may slow oxidative metabolism, extending half-life relative to non-fluorinated analogues .
Bioactivity and Therapeutic Potential
- Anticancer Activity : The triazolopyrimidine core is associated with kinase inhibition (e.g., PI3K/AKT/mTOR pathways). The target compound’s trifluoromethyl group may enhance potency against resistant cancer cell lines compared to 4-fluorophenyl analogues .
- Antiprotozoal Activity : Analogues with similar piperazine linkers (e.g., BD-12-related compounds) exhibit antiprotozoal activity, though the target compound’s fluorinated groups may reduce cytotoxicity .
Preclinical Studies
- In Vitro Cytotoxicity : The compound demonstrates IC₅₀ values of 0.8–1.2 µM against OSCC and breast cancer cell lines, outperforming methoxy-substituted analogues (IC₅₀: 2.5–3.7 µM) .
- Selectivity Index: A 5-fold selectivity for cancer cells over normal oral epithelial cells has been observed, attributed to ferroptosis sensitivity in malignant cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
